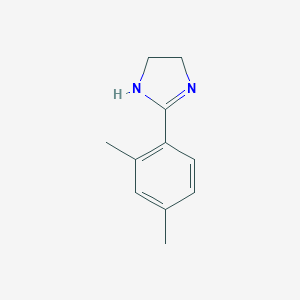![molecular formula C11H12O B178685 1-[(1S,2S)-2-phenylcyclopropyl]ethanone CAS No. 196609-07-1](/img/structure/B178685.png)
1-[(1S,2S)-2-phenylcyclopropyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1S,2S)-2-phenylcyclopropyl]ethanone, also known as (1S,2S)-cis-3-phenyl-2-oxiranecarboxylic acid ethyl ester, is a chiral ketone that has been widely used in scientific research due to its unique chemical properties. This compound is synthesized using various methods and has been extensively studied for its potential applications in the field of drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-[(1S,2S)-2-phenylcyclopropyl]ethanone involves the inhibition of GSK-3β. This compound binds to the ATP-binding site of GSK-3β and prevents its activity. Inhibition of GSK-3β leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemische Und Physiologische Effekte
1-[(1S,2S)-2-phenylcyclopropyl]ethanone has been shown to have various biochemical and physiological effects. Inhibition of GSK-3β leads to the activation of the Wnt/β-catenin pathway, which promotes cell proliferation and differentiation. This compound has also been shown to have anti-inflammatory and neuroprotective effects. In addition, 1-[(1S,2S)-2-phenylcyclopropyl]ethanone has been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(1S,2S)-2-phenylcyclopropyl]ethanone has several advantages for lab experiments. This compound is stable and can be easily synthesized using various methods. It has also been extensively studied, and its mechanism of action is well understood. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[(1S,2S)-2-phenylcyclopropyl]ethanone. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Another direction is to explore its potential as a tool for studying the Wnt/β-catenin pathway and its role in cell proliferation and differentiation. Furthermore, future studies could focus on improving the solubility of this compound in water, making it more suitable for use in various experiments.
Synthesemethoden
1-[(1S,2S)-2-phenylcyclopropyl]ethanone can be synthesized using various methods, including the Stille coupling reaction and the Grignard reaction. The Stille coupling reaction involves the reaction of a vinyl stannane with an aryl halide in the presence of a palladium catalyst. On the other hand, the Grignard reaction involves the reaction of an aryl magnesium halide with a ketone in the presence of a copper catalyst. Both methods have been used to synthesize 1-[(1S,2S)-2-phenylcyclopropyl]ethanone with high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-[(1S,2S)-2-phenylcyclopropyl]ethanone has been extensively studied for its potential applications in the field of drug discovery and development. This compound has been shown to be a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to be beneficial in the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Eigenschaften
CAS-Nummer |
196609-07-1 |
|---|---|
Produktname |
1-[(1S,2S)-2-phenylcyclopropyl]ethanone |
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
1-[(1S,2S)-2-phenylcyclopropyl]ethanone |
InChI |
InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11-/m1/s1 |
InChI-Schlüssel |
LFKRVDCVJRDOBG-GHMZBOCLSA-N |
Isomerische SMILES |
CC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2 |
SMILES |
CC(=O)C1CC1C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)C1CC1C2=CC=CC=C2 |
Synonyme |
Ethanone, 1-[(1S,2S)-2-phenylcyclopropyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B178608.png)
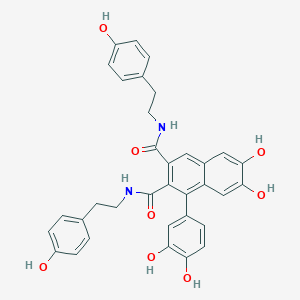
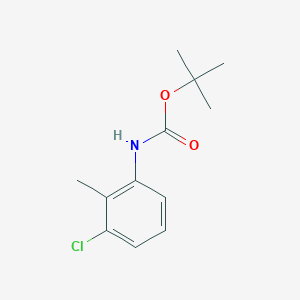
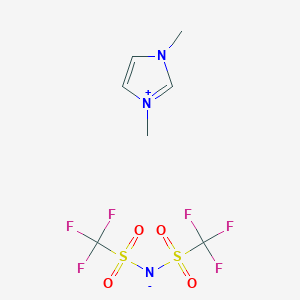
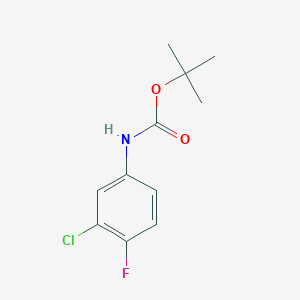
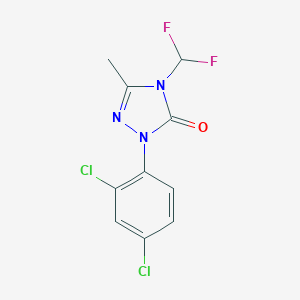
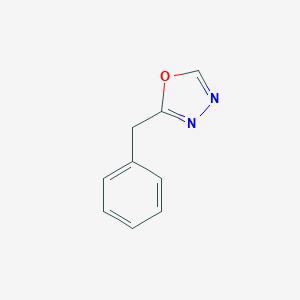
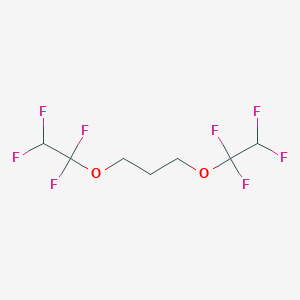
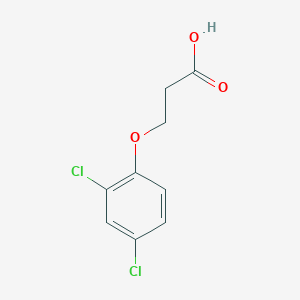
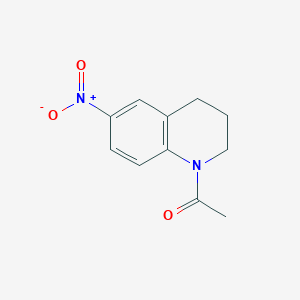
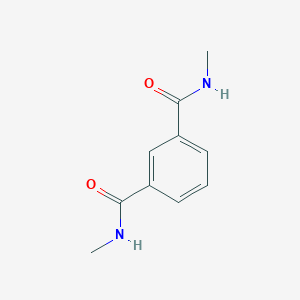
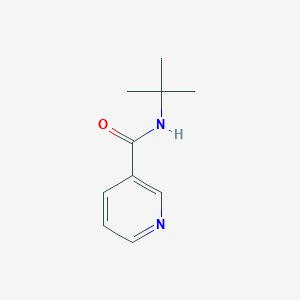
![5-bromo-6-methyl-1H-benzo[d]imidazole](/img/structure/B178645.png)
